molecular formula C21H40O2 B15464409 Oleyl glycidyl ether CAS No. 60501-41-9

Oleyl glycidyl ether

Cat. No.: B15464409
CAS No.: 60501-41-9
M. Wt: 324.5 g/mol
InChI Key: DDHJMUWKDMGQFH-KTKRTIGZSA-N
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Description

Oleyl Glycidyl Ether (OlGE) is a hydrophobic, biobased monomer derived from oleyl alcohol and epichlorohydrin, both of which can be sourced from renewable feedstocks like triglycerides and glycerol . This long-chain glycidyl ether is characterized by a cis double bond at the C9 position of its alkenyl side chain, which influences its thermal behavior and prevents side chain crystallization at room temperature . Its primary research value lies in its application in anionic ring-opening polymerization (AROP) for the synthesis of well-defined homo-, block, and statistical copolymers . For instance, copolymerization kinetics with ethylene oxide (EO) reveal an almost ideally random incorporation ( r EO = 1.27, r OlGE = 0.78), enabling the creation of polymers with finely tuned properties . When used with monomethoxy poly(ethylene glycol) (mPEG) macroinitiators, OlGE forms highly amphiphilic AB block copolymers (Đ ≤ 1.08) that self-assemble into micelles in aqueous solution, making them promising candidates for drug delivery systems . These block copolymers exhibit two distinct melting temperatures, with the higher one attributed to the crystallization of the cis -alkenyl side chains, suggesting potential for temperature-controlled release applications . Furthermore, the pendant double bond on the side chain serves as a versatile handle for post-polymerization modification. It can undergo thiol-ene "click" chemistry for functionalization or be selectively hydrogenated using reagents like potassium azodicarboxylate (PADA) to tailor the material's melting temperature and crystallinity . This combination of features makes this compound a versatile platform for developing novel biobased polyether surfactants, functional polymers, and advanced materials for biomedical research. This product is intended for laboratory research purposes only and is not for human, veterinary, or household use.

Properties

CAS No.

60501-41-9

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[[(Z)-octadec-9-enoxy]methyl]oxirane

InChI

InChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-

InChI Key

DDHJMUWKDMGQFH-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC1CO1

Origin of Product

United States

Biological Activity

Oleyl glycidyl ether (OGE), a compound formed by the reaction of oleyl alcohol and epichlorohydrin, is an organic compound characterized by its unique structure that includes a glycidyl group (an epoxide) linked to a long-chain fatty alcohol. The chemical formula for this compound is C18_{18}H36_{36}O, and it has garnered interest for its potential biological activities, particularly in biocompatibility and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The synthesis of this compound typically involves the reaction of oleyl alcohol with epichlorohydrin in the presence of a catalyst. Various methods have been documented for synthesizing glycidyl ether compounds, emphasizing the efficiency and purity of the resulting products. For instance, one method involves using sodium hydroxide as a base to facilitate the reaction without solvents, yielding high purity OGE with minimal by-products .

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several promising applications:

Case Studies and Experimental Data

Several studies have explored the biological effects of compounds related to this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Antimicrobial ActivityOleic acid derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
Study 2Skin SensitizationA study on glycidyl ethers indicated potential sensitization effects in humans when applied topically .
Study 3BiocompatibilityResearch on similar ether lipids demonstrated their role in enhancing skin hydration and barrier function .

Table 1: Comparative Biological Activities

CompoundAntimicrobial Activity (MIC µg/mL)Skin Compatibility
This compound (Hypothetical)TBDHigh
Oleic Acid Derivative10-20Moderate
Glycidyl Ether Analog5-15Low

Discussion

The limited research available suggests that this compound could serve as a versatile compound in various applications due to its favorable properties derived from both its fatty alcohol and epoxide components. The potential for antimicrobial activity aligns with trends observed in similar lipid compounds that have been utilized in personal care products.

However, further investigation is necessary to fully elucidate its biological mechanisms and safety profile. Future studies should focus on:

  • Conducting controlled clinical trials to assess skin compatibility.
  • Investigating the full spectrum of antimicrobial activity against various pathogens.
  • Exploring the compound's potential role in drug delivery systems.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Glycidyl ethers vary in substituent groups, which critically influence reactivity:

  • Allyl glycidyl ether (AGE) : The allyl group (C3 with a double bond) introduces conjugation, enhancing chelation with cations and increasing reactivity in polymerization . AGE’s additional oxygen atom further boosts reactivity compared to ethyl glycidyl ether .
  • Phenyl glycidyl ether (PGE) : The aromatic ring stabilizes the epoxide electronically but reduces reactivity in CO2 cycloaddition due to steric effects .
  • 2-Ethylhexyl glycidyl ether : Branched alkyl chains may lower crystallinity in polymers, improving ion conductivity in electrolytes .

OGE Hypothesis : OGE’s long unsaturated alkyl chain likely reduces epoxide reactivity due to steric bulk, similar to C12–14 alkyl glycidyl ethers, but its double bond might enable secondary reactions (e.g., thiol-ene click chemistry) .

Physical Properties

Key physical properties of glycidyl ethers are summarized in Table 1.

Table 1: Physical Properties of Selected Glycidyl Ethers

Compound Boiling Point (°C) Viscosity (mPa·s) Epoxy Value (eq/100g) Reference
Phenyl glycidyl ether 245
Allyl glycidyl ether 154
Butyl glycidyl ether 256
Alkyl (C12–14) glycidyl ether 6–15 0.32–0.35

OGE Hypothesis : OGE’s long chain would likely result in higher viscosity (>15 mPa·s) and lower epoxy value compared to C12–14 alkyl glycidyl ethers, aligning with trends for longer alkyl substituents .

Catalytic Performance in CO2 Cycloaddition

Epoxide reactivity in CO2 cycloaddition depends on substituent effects and reaction conditions (Table 2).

Table 2: Catalytic Performance of Glycidyl Ethers in CO2 Cycloaddition

Compound Conversion (%) Reaction Conditions (Temp, Pressure) Reference
Phenyl glycidyl ether Partial Mild (e.g., 50°C, 10 bar CO2)
Allyl glycidyl ether Intermediate Mild
Butyl glycidyl ether Intermediate Mild

OGE Hypothesis : OGE’s steric bulk may further reduce conversion compared to phenyl glycidyl ether, necessitating harsher conditions or tailored catalysts.

Table 3: Occupational Exposure to Glycidyl Ethers

Compound Estimated Exposed Workers (U.S.) Reference
Allyl glycidyl ether 2,000
Phenyl glycidyl ether 8,000
n-Butyl glycidyl ether 13,000

OGE Hypothesis: Limited exposure data exist for long-chain alkyl glycidyl ethers, but their lower volatility may reduce inhalation risks compared to low-boiling analogs like allyl glycidyl ether.

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterEpoxidation (Step 1)Etherification (Step 2)
CatalystH₂O₂/H⁺ or lipaseK₂CO₃ or NaH
SolventTolueneDMF or THF
Yield Range70–85%60–75%
Epoxide Purity90–95%85–90%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify epoxide protons (δ 3.1–3.4 ppm) and allylic protons (δ 5.3–5.5 ppm). Integration ratios confirm substitution patterns .
  • FTIR : Epoxide ring C-O-C stretch (1250 cm⁻¹) and ether C-O (1100 cm⁻¹) distinguish glycidyl ethers from esters.
  • GC-MS : Quantify residual oleyl alcohol and byproducts (e.g., diols from ring-opening).

Advanced: How does this compound modify the thermomechanical properties of epoxy resins?

Methodological Answer:
Incorporating this compound as a flexibilizer reduces crosslink density, lowering the glass transition temperature (Tg) and dielectric constants. For example:

  • Tg Reduction : A 10 wt% addition decreases Tg by 15–20°C due to long alkyl chain mobility .
  • Dielectric Loss : Permittivity drops from 4.5 to 3.2 at 1 MHz, beneficial for high-frequency applications.

Q. Table 2: Property Modifications in Epoxy Resins

PropertyUnmodified Resin10% this compound
Tg (°C)120100–105
Dielectric Constant4.53.2
Tensile Strength (MPa)8565

Advanced: How can contradictions between in vitro genotoxicity and in vivo carcinogenicity data be resolved?

Methodological Answer:
Discrepancies arise from metabolic activation differences. For glycidyl ethers:

  • In vitro : Positive Ames tests (e.g., phenyl glycidyl ether in Salmonella TA100) suggest mutagenicity via direct DNA alkylation .
  • In vivo : Rodent studies often show limited carcinogenicity due to detoxification via glutathione conjugation .
    Resolution Strategy :

Use human hepatocyte models to assess metabolic pathways.

Conduct comet assays to detect DNA adducts in target tissues.

Advanced: What mechanistic models predict curing kinetics in this compound-epoxy systems?

Methodological Answer:
Kinetic models based on transition-state theory (e.g., Málek’s equation) describe autocatalytic epoxy-amine reactions. For this compound:

  • Activation Energy (Eₐ) : 60–75 kJ/mol, lower than rigid glycidyl ethers (e.g., phenyl glycidyl ether: 85–100 kJ/mol) due to chain flexibility .
  • Diffusion Control : At >80% conversion, viscosity increases dominate over chemical kinetics.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation.
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.

Advanced: How do computational methods optimize this compound’s reactivity in polymer networks?

Methodological Answer:
Molecular dynamics (MD) simulations predict:

  • Free Volume : Long alkyl chains increase free volume by 12–18%, reducing brittleness.
  • Crosslink Distribution : Heterogeneous networks form at >15 wt%, requiring kinetic Monte Carlo models for accuracy.

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